molecular formula C18H19N5 B2883145 (4E)-4-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-imine CAS No. 1164558-40-0

(4E)-4-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-imine

Cat. No.: B2883145
CAS No.: 1164558-40-0
M. Wt: 305.385
InChI Key: FFTQMNNBJLIIIA-XWEQLETESA-N
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Description

(4E)-4-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-imine is a useful research compound. Its molecular formula is C18H19N5 and its molecular weight is 305.385. The purity is usually 95%.
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Scientific Research Applications

Polymer Science Applications

Intermolecular Electron Transfer in Polyaniline Models

This compound and its derivatives are studied for their role in the protonation of low-molecular-weight models of polyaniline emeraldine base with organo-soluble acidic dopants. The findings highlight the potential for creating monoradical cations and aggregates characterized by intermolecular electron interchange, which are critical for understanding the electrical properties of polyaniline in organic solvents (Lokshin et al., 2001).

Medicinal Chemistry Applications

Synthesis and Anticancer Activity of Derivatives

A series of derivatives synthesized from this compound has been evaluated for their anticancer activity. Remarkably, one specific derivative showed significant activity against the melanoma MALME-3M cell line, indicating the potential for further development as an anticancer agent (Sa̧czewski et al., 2006).

Materials Science Applications

Corrosion Inhibition for Pure Iron

Derivatives of this compound have been studied for their inhibitory effect on the corrosion of pure iron in acidic media. These studies show that such compounds can act as efficient corrosion inhibitors, with one derivative reaching an inhibition efficiency of 93% at certain concentrations, indicating their potential application in protecting metal surfaces (Chetouani et al., 2005).

Enzyme Inhibition Applications

Inhibition of Amino Acid Decarboxylases

The compound's derivatives have been prepared to assess their specificity in inhibiting amino acid decarboxylases. These studies provide insights into the moderate ability of these compounds to inhibit the decarboxylation of essential amino acids, suggesting their potential use in therapeutic applications targeting enzyme inhibition (Smissman et al., 1976).

Properties

IUPAC Name

4-[(2,3-dimethylphenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5/c1-12-8-7-11-16(13(12)2)20-21-17-14(3)22-23(18(17)19)15-9-5-4-6-10-15/h4-11H,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMWKABOWUBKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N=NC2=C(N(N=C2C)C3=CC=CC=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.